molecular formula C₅H₂D₂N₄S B1142901 6-Mercaptopurine-d2 CAS No. 82677-93-8

6-Mercaptopurine-d2

Cat. No. B1142901
CAS RN: 82677-93-8
M. Wt: 154.19
InChI Key:
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Description

6-Mercaptopurine-d2 is the deuterium labeled 6-Mercaptopurine . It is a purine analogue which acts as an antagonist of the endogenous purines and has been widely used as an antileukemic agent and immunosuppressive agent .


Synthesis Analysis

The synthesis of 6-Mercaptopurine derivatives has been studied, with four such derivatives synthesized and their anti-cancer activities analyzed . The aim of these studies is to investigate the bioactivity of 6-Mercaptopurine derivatives and discover new anti-cancer agents .


Molecular Structure Analysis

The molecular structure of 6-Mercaptopurine has been investigated using density functional theory B3LYP . The geometries of ten configurations were optimized with full freedom . The geometrical structures, chemical bonds, molecular orbital properties, and density of states for partial configurations were analyzed based on the density functional calculations .


Chemical Reactions Analysis

The chemical reactions of 6-Mercaptopurine have been studied in the context of its interactions with silver nanoparticles . The adsorption of 6-Mercaptopurine on nanomaterials has received a lot of attention because of the drug coordination to its chemotherapeutic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Mercaptopurine have been analyzed using density functional theory B3LYP . The influences of temperature and pressure on the stability of the predominant configurations in the gas phase were further considered using standard statistical thermodynamic methods from 50 to 500 K and at 1 bar or 100 bar .

Scientific Research Applications

Solubility and Stability in Solvents

6-Mercaptopurine, known as Purinethol, has high solubility in alcoholic solvents compared to aqueous solvents, important for drug design and synthesis. Its stability in green and aqueous solvents was confirmed by Density Functional Theory (DFT) calculations and laboratory tests, indicating the preservation of its electronic properties in these solvents (Karamjavan et al., 2023).

Enhancement with Gold Nanoparticles

Gold nanoparticles can enhance the anti-leukemia action of 6-mercaptopurine. A significant increase in the antiproliferative effect against K-562 leukemia cells was observed with Au nanoparticles bearing 6-mercaptopurine, attributed to enhanced intracellular transport and subsequent release in lysosomes. This implies potential for reducing overall drug concentration and side effects (Podsiadlo et al., 2008).

Activation of Nuclear Hormone Receptor Nurr1

6-Mercaptopurine has been identified as a specific activator of the orphan nuclear hormone receptor Nurr1. This activity suggests a role for Nurr1 in mediating some antiproliferative effects of 6-mercaptopurine, potentially implicating it as a molecular target for leukemia treatment (Ordentlich et al., 2003).

Biofield Energy Treatment Effects

Biofield Energy Treatment on 6-mercaptopurine showed changes in its physicochemical and thermal properties, which might lead to better solubility, dissolution, absorption, and bioavailability. This treatment could be useful in designing better pharmaceutical formulations for treating various diseases (Trivedi et al., 2018).

Theoretical EPR Study for Radical Identification

A theoretical Electron Paramagnetic Resonance (EPR) study of 6-Mercaptopurine helped in identifying possible radicals of the drug, which is significant for understanding its mechanism as an antineoplastic agent and for immunosuppressive and anti-inflammatory applications (Tasdemir & Türkkan, 2017).

Safety And Hazards

6-Mercaptopurine is classified as having acute toxicity, germ cell mutagenicity, reproductive toxicity, and short-term (acute) aquatic hazard . It is toxic if swallowed, suspected of causing genetic defects, suspected of damaging fertility or the unborn child, and harmful to aquatic life .

Future Directions

The development of effective drug delivery systems is critical for improving treatment outcomes . A drug delivery system for colon cancer treatment has been developed by embedding 6-Mercaptopurine, an anticancer drug, in a thiolated gelatin/polyethylene glycol diacrylate hydrogel . This system continuously released 6-Mercaptopurine, the anticancer drug . The release rate of 6-Mercaptopurine was further accelerated in an acidic or glutathione environment that mimicked a tumor microenvironment .

properties

IUPAC Name

1,9-dideuteriopurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVAUDGFNGKCSF-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)N=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N1C=NC2=C1N=CN(C2=S)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801010121
Record name 6-Mercaptopurine-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801010121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dideuteriopurine-6-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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